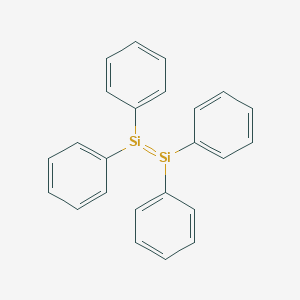

1,1,2,2-Tetraphenyldisilane

Descripción

Contextualization within Disilane (B73854) and Polysilane Chemistry

Disilanes, compounds containing a silicon-silicon single bond, form a fundamental class within organosilicon chemistry. 1,1,2,2-Tetraphenyldisilane, with its four phenyl groups attached to the two silicon atoms, is a prominent example. The presence of these bulky aryl substituents significantly influences its properties compared to other disilanes. For instance, the Si-Si bond length in sterically congested disilanes like 1,2-di-tert-butyl-1,1,2,2-tetraphenyldisilane (B14279479) is elongated compared to less hindered disilanes such as hexamethyldisilane. nih.gov This steric crowding also impacts the conformational preferences of the molecule. nih.goviucr.org

The reactivity of this compound is also noteworthy. While many disilanes can be unreactive, the phenyl groups in this compound play a crucial role in modulating its reactivity, particularly in radical reactions. thieme-connect.com It has been shown to be more reactive than alkylsilanes in certain contexts. acs.org

Furthermore, this compound serves as a precursor in the synthesis of polysilanes, which are polymers with a silicon backbone. The dehydrogenative coupling of dihydrosilanes, such as diphenylsilane (B1312307), can yield this compound, which can then be a stepping stone to larger polysilane structures. cdnsciencepub.comoup.com These polymers are of interest for their unique electronic and photophysical properties.

Significance as a Foundational Organosilicon Compound in Advanced Synthetic Methodologies

The primary significance of this compound in modern organic synthesis lies in its role as a radical reagent. It has emerged as a less toxic and more manageable alternative to traditional radical initiators like tributyltin hydride. bbhegdecollege.com Its stability and ease of handling make it an attractive choice for a variety of radical-mediated transformations.

Research has demonstrated the utility of this compound in a range of advanced synthetic methods, including:

Dehalogenation Reactions: It can effectively reduce alkyl and aryl halides to the corresponding hydrocarbons. thieme-connect.comacs.org

Giese-Type Additions: This disilane facilitates the addition of alkyl radicals to electron-deficient alkenes. thieme-connect.com

Radical Cyclization Reactions: It has been successfully employed in the synthesis of complex cyclic structures, such as bicyclic sugars, via intramolecular radical cyclization. acs.org

Homolytic Aromatic Substitution: The compound can be used to introduce alkyl groups onto heteroaromatic bases. thieme-connect.com

The versatility of this compound is further highlighted by its compatibility with various functional groups and its ability to participate in reactions under relatively mild conditions, often initiated by AIBN or triethylborane (B153662). thieme-connect.com

Historical Development of Academic Research Pertaining to this compound

The study of organosilicon compounds has a rich history, with the development of radical chemistry in the latter half of the 20th century paving the way for the emergence of reagents like this compound. The foundational work on free radical reactions by pioneers such as Barton, Ingold, and Stork established the principles that underpin the synthetic applications of this disilane. bbhegdecollege.com

Initially, research in organosilicon chemistry focused on the synthesis and basic reactivity of compounds like disilanes. The synthesis of this compound can be achieved through methods like the reductive coupling of the corresponding halosilanes. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

diphenylsilylidene(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNWOAYQXBHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](=[Si](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403893 | |

| Record name | ACMC-1CCS8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16343-18-3 | |

| Record name | ACMC-1CCS8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetraphenyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1,2,2 Tetraphenyldisilane and Its Derivatives

Established Synthetic Pathways for Disilane (B73854) Frameworks

The formation of a stable silicon-silicon bond is the cornerstone of disilane synthesis. Over the years, several reliable methods have been established for this purpose.

The Wurtz-type coupling reaction is a classical and widely used method for the synthesis of symmetric disilanes. thieme-connect.de This reaction involves the reductive coupling of two silyl (B83357) halide molecules in the presence of an alkali metal, most commonly sodium or lithium. thieme-connect.dewikipedia.org The general principle is analogous to the Wurtz reaction in organic chemistry for forming carbon-carbon bonds. wikipedia.org The reaction is typically carried out in an inert, polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

While effective for producing symmetrically substituted disilanes, the Wurtz-type coupling can have limitations, including poor tolerance for certain functional groups that are reactive towards the alkali metal reductant. wikipedia.org Besides sodium, other metals and reducing agents have been employed to facilitate this coupling, including magnesium, samarium(II) iodide, and electrochemical methods. thieme-connect.denih.gov For instance, the reductive coupling of chlorodiphenylsilane with magnesium in refluxing THF has been successfully used to synthesize 1,1,2,2-tetraphenyldisilane. thieme-connect.de

Table 1: Examples of Wurtz-Type Coupling for Disilane Synthesis

| Silyl Halide | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Trimethylsilyl chloride | Sodium | - | Hexamethyldisilane | - | wikipedia.org |

| Chlorodiphenylsilane | Magnesium | THF | This compound | 65 | thieme-connect.de |

| Chlorodimethylphenylsilane | Sodium | - | 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | - | nih.gov |

Table data is sourced from multiple scientific publications.

Salt elimination reactions provide a versatile route to both symmetrical and unsymmetrical disilanes. nih.gov This method involves the reaction of a silyl halide with an organometallic reagent, such as an organolithium or Grignard reagent. nih.gov The driving force for the reaction is the formation of a stable inorganic salt, typically a lithium or magnesium halide. nih.gov

This approach offers greater flexibility compared to the Wurtz-type coupling, particularly for the synthesis of unsymmetrical disilanes where two different silyl groups are joined. thieme-connect.de However, the synthesis of unsymmetrical disilanes can sometimes be complicated by the formation of symmetrical byproducts, which can affect the yield and purity of the desired product. nih.gov The choice of reactants and the order of their addition can be critical in controlling the product distribution. thieme-connect.de For example, the addition of dimethyl(phenyl)silyllithium to chlorotriphenylsilane (B103829) yields the unsymmetrical 1,1-dimethyl-1,2,2,2-tetraphenyldisilane as the major product. thieme-connect.de

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved through various targeted methods, starting from different precursors and employing distinct reaction strategies.

Hexaphenyldisilane (B72473) can serve as a starting material for the synthesis of this compound derivatives. A key transformation involves the cleavage of some phenyl groups and their replacement with other functionalities. For instance, hexaphenyldisilane can be reacted with trifluoromethanesulfonic acid to cleave two phenyl groups, followed by treatment with lithium chloride to yield 1,2-dichloro-1,1,2,2-tetraphenyldisilane. acs.org This dichloro derivative is a valuable intermediate that can be further functionalized.

Catalytic methods for the formation of Si-Si bonds represent a more modern and efficient approach to disilane synthesis. Dehydrogenative coupling of hydrosilanes, catalyzed by transition metal complexes, is a prominent example. amazonaws.com Wilkinson's catalyst, (PPh₃)₃RhCl, has been shown to effectively catalyze the dimerization of diphenylsilane (B1312307) to produce this compound. amazonaws.com This reaction proceeds with the elimination of hydrogen gas and offers a direct route to the desired product from a readily available starting material. amazonaws.com Other transition metal catalysts, including those based on nickel, have also been investigated for similar transformations. researchgate.netresearchgate.net

Table 2: Catalytic Synthesis of this compound

| Hydrosilane | Catalyst | Solvent | Product | Reference |

| Diphenylsilane | (PPh₃)₃RhCl | Toluene | This compound | amazonaws.com |

| Diphenylsilane | Nickel(0) complex | - | This compound | researchgate.netresearchgate.net |

Table data is based on findings from scientific research articles.

Derivatization Strategies and Functional Group Introduction

This compound and its derivatives can be further modified to introduce a variety of functional groups, expanding their utility. A key intermediate for such derivatization is 1,2-dichloro-1,1,2,2-tetraphenyldisilane. The chlorine atoms on this molecule can be readily substituted by reacting it with nucleophilic reagents. acs.org

For example, the reaction of 1,2-dichloro-1,1,2,2-tetraphenyldisilane with benzylmagnesium bromide in tetrahydrofuran leads to the formation of 1,2-dibenzyl-1,1,2,2-tetraphenyldisilane in excellent yield. acs.org This substitution reaction demonstrates a straightforward method for introducing new organic moieties onto the disilane framework. Furthermore, sulfonation of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (B73986) has been reported to produce 1,2-dimethyl-1,1,2,2-tetraphenylsulfonato disilane, which has been investigated for its catalytic activity. researchgate.net These examples highlight the potential for creating a diverse range of functionalized disilanes from a common precursor.

Synthesis of Substituted Tetraphenyldisilanes (e.g., 1,2-Dimethyl-1,1,2,2-Tetraphenyldisilane)

The introduction of substituents onto the silicon atoms of the tetraphenyldisilane core allows for the fine-tuning of its electronic and steric properties. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a key example, serving as a precursor for advanced silicon-based materials used in electronics and as a versatile reagent in organic synthesis. chemimpex.com

A notable modern approach for its synthesis is through electrochemical oxidative dehydrogenation. This method provides a high-yield route from readily available precursors. For instance, the electrolysis of methyldiphenylsilane (B1368167) in an undivided cell using graphite (B72142) plates as both anode and cathode can produce 1,2-dimethyl-1,1,2,2-tetraphenyldisilane in excellent yield. rsc.org This electrochemical strategy represents a milder and more efficient alternative to traditional synthetic routes. rsc.org

Table 1: Electrochemical Synthesis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane rsc.org

| Starting Material | Reaction Conditions | Product | Yield |

|---|

Preparation of Functionalized Disilanes for Specific Research Applications

Functionalized disilanes are crucial precursors for creating polymers with regular alternating disilanylene and π-electron systems, which exhibit unique electro-optical properties due to σ-σ and σ-π conjugation. acs.org These materials are of considerable interest for applications in electronics and photonics. acs.orgnih.gov

Electrochemical methods have emerged as a powerful tool for synthesizing a diverse range of functionalized disilanes and oligosilanes from chlorosilane precursors. osti.govchemrxiv.org This strategy allows for the selective cross-coupling of different chlorosilanes, enabling the synthesis of asymmetric disilanes with useful functionalities that can be further derivatized. osti.govchemrxiv.org For example, 4-fluorophenyl and 2-thiophenyl groups have been successfully incorporated, providing handles for tuning electronic properties or for subsequent functionalization. chemrxiv.org This electrochemical approach is advantageous due to its mild conditions and improved chemoselectivity compared to traditional methods like Wurtz coupling. osti.govchemrxiv.org

Furthermore, this compound itself serves as a reagent for preparing other functionalized molecules. It can be used in the presence of cesium fluoride (B91410) to convert aryl halides into aryldiphenylsilanes. lookchem.com It also acts as an effective radical reagent for the intramolecular ipso-substitution of N-(2-bromoaryl)arenesulfonamides to yield biaryl products. researchgate.netjst.go.jp

Stereospecific Synthetic Approaches to Silicon-Stereogenic Analogues

The synthesis of optically active organosilicon compounds, particularly those with chiral silicon centers (silicon-stereogenic), is a rapidly developing area. Chiral disilanes are key intermediates for producing stereoregular polymers that are expected to have novel properties. acs.org

A primary strategy for synthesizing silicon-stereogenic disilanes involves the reaction of optically active chlorosilanes with silyl anions, such as silyllithiums. acs.orgnih.gov The stereochemical outcome of these reactions is highly dependent on the specific reactants and conditions, but can proceed with high stereoselectivity, often with complete inversion of configuration at the chlorosilane's chiral silicon center and retention at the silyllithium center. acs.orgnih.gov This allows for the synthesis of disilanes with one or two chiral silicon centers in high optical purity. nih.gov

Recent breakthroughs include the stereospecific synthesis of silicon-stereogenic silylboranes from chiral hydrosilanes, catalyzed by platinum complexes. chemrxiv.orgchemrxiv.orgnih.gov These silylboranes are versatile intermediates that can be converted into other chiral silicon compounds, including disilanes, with perfect enantiospecificity. chemrxiv.orgchemrxiv.org This method expands the available toolkit for creating a wide array of chiral organosilanes. nih.govresearchgate.net

Table 2: Examples of Stereoselective Disilane Synthesis

| Chiral Reactant 1 | Chiral Reactant 2 / Achiral Reagent | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (S)-Methyl(naphth-1-yl)phenylchlorosilane (>99% ee) | Methyldiphenylsilyllithium | (R)-1,2-Dimethyl-1-(naphth-1-yl)-1,2,2-triphenyldisilane | High optical purity | nih.gov |

| Optically active (S)-methyl(naphth-1-yl)phenylsilyllithium | Methyldiphenylchlorosilane | (R)-1,2-Dimethyl-1-(naphth-1-yl)-1,2,2-triphenyldisilane | High optical purity | nih.gov |

Methodological Advancements in Organosilicon Synthesis

The synthesis of disilanes has benefited significantly from broad advancements in synthetic methodology, moving beyond classical techniques.

Electrochemical Synthesis: Electrochemistry offers a mild, efficient, and selective alternative to traditional methods for forming Si-Si bonds. osti.govrsc.org The electrochemical reductive coupling of chlorosilanes, for instance, avoids the use of harsh reagents like sodium metal in Wurtz couplings and shows greater functional group tolerance. osti.govnih.gov This approach enables the synthesis of a wide variety of symmetric and asymmetric disilanes and oligosilanes, including functionalized and cyclic structures that are otherwise difficult to access. osti.govchemrxiv.org

Transition-Metal Catalysis: Catalytic methods are increasingly employed for the synthesis and functionalization of organosilicon compounds. rsc.org Transition metals like palladium, rhodium, and iridium, paired with chiral ligands, can catalyze the asymmetric C-H activation and silylation to produce chiral organosilanes. rsc.org Dehydrogenative coupling of hydrosilanes is another promising catalytic approach to Si-Si bonds, though substrate scope and selectivity can be limitations. nih.gov Furthermore, platinum-catalyzed borylation of hydrosilanes has proven to be a key step in the stereospecific synthesis of chiral silylboranes, which are precursors to chiral disilanes. chemrxiv.orgnih.gov These catalytic systems provide powerful and often more sustainable routes to complex silicon-containing molecules. rsc.org

Investigations into the Reactivity and Reaction Mechanisms of 1,1,2,2 Tetraphenyldisilane

Radical Chemistry of 1,1,2,2-Tetraphenyldisilane

The core of this compound's utility lies in its function as a source of silyl (B83357) radicals, which propagate radical chain reactions. These reactions have been successfully applied in a range of synthetic operations, demonstrating the compound's versatility.

This compound has been effectively employed in a variety of radical reactions, including reductions, additions, and alkylations. researchgate.netmolaid.com It serves as a competent substitute for tin hydrides in these transformations. thieme-connect.com

The reduction of alkyl bromides to the corresponding alkanes is a fundamental radical transformation where this compound has proven to be an effective reagent. researchgate.net The reaction proceeds under radical conditions, typically initiated by AIBN in a suitable solvent like ethanol, to afford the reduced products in moderate to good yields. researchgate.net This method provides a valuable alternative to the more toxic tributyltin hydride-based systems. thieme-connect.com

| Substrate | Product | Yield (%) |

| 1-Bromoadamantane | Adamantane | 85 |

| 1-Bromododecane | Dodecane | 75 |

Reaction Conditions: Substrate, this compound, AIBN, ethanol, reflux.

This compound facilitates the Giese-type addition of alkyl radicals, generated from alkyl bromides, to electron-deficient olefins like vinyl sulfones. thieme-connect.com This reductive addition process allows for the formation of new carbon-carbon bonds. The reaction is typically carried out in the presence of a radical initiator and results in the formation of the corresponding addition product. researchgate.net

| Alkyl Bromide | Olefin | Product | Yield (%) |

| 1-Bromoadamantane | Phenyl vinyl sulfone | 1-(2-(Phenylsulfonyl)ethyl)adamantane | 68 |

| Isopropyl bromide | Phenyl vinyl sulfone | 3-Methyl-1-(phenylsulfonyl)butane | 55 |

Reaction Conditions: Alkyl bromide, olefin, this compound, AIBN, ethanol, reflux.

The Minisci-type alkylation of protonated heteroaromatic bases represents another significant application of this compound in radical chemistry. thieme-connect.com This method allows for the direct introduction of alkyl groups onto heteroaromatic rings. By generating alkyl radicals from alkyl bromides in the presence of the disilane (B73854) reagent, these radicals can then attack the protonated heteroaromatic base, leading to the alkylated product. researchgate.netmolaid.com Studies have shown that this compound is highly effective for this type of transformation. molaid.com

| Alkyl Bromide | Heteroaromatic Base | Product | Yield (%) |

| 1-Bromoadamantane | Pyridine | 4-Adamantylpyridine | 70 |

| Cyclohexyl bromide | Pyridine | 4-Cyclohexylpyridine | 62 |

Reaction Conditions: Alkyl bromide, heteroaromatic base, trifluoroacetic acid, this compound, AIBN, ethanol, reflux.

This compound has been identified as a particularly effective reagent for promoting intramolecular free radical ipso-substitution reactions to synthesize biaryl compounds. researchgate.net This reaction involves the treatment of N-methyl-N-(2-bromoaryl)arenesulfonamides with this compound and AIBN under thermal conditions. researchgate.net The process proceeds via an intramolecular attack of an aryl radical, leading to the formation of a spiro cyclohexadienyl radical intermediate, which then rearranges to the biaryl product. researchgate.netrsc.org This method is advantageous due to the low toxicity, stability, and ease of preparation of the disilane reagent compared to other radical reagents like tributyltin hydride or tris(trimethylsilyl)silane (B43935). researchgate.net However, the reaction does not proceed effectively with N-H free N-(2-bromoaryl)arenesulfonamides. researchgate.net

| Substrate | Product | Yield (%) |

| N-Methyl-N-(2-bromophenyl)benzenesulfonamide | N-Methylphenanthridinone | 65 |

| N-Methyl-N-(2-bromo-4-methylphenyl)benzenesulfonamide | 8-Methyl-N-methylphenanthridinone | 72 |

Reaction Conditions: Substrate, this compound, AIBN, heating.

This compound is a useful reagent for the radical reduction of alkyl phenyl selenides and tellurides to their corresponding hydrocarbons. rsc.orgrsc.org The reactions can be initiated either by triethylborane (B153662) (Et3B) under aerobic conditions at room temperature or by AIBN at reflux. rsc.org While alkyl phenyl sulfides show poor reactivity, selenides and tellurides are reduced in good yields. rsc.orgrsc.org This method is advantageous as it uses a less toxic, air-stable, and easily handled crystalline reagent compared to traditional reducing agents like tin hydrides. rsc.org The use of ethyl acetate (B1210297) as a solvent further enhances the environmental friendliness of the procedure. rsc.org

| Substrate | Initiator | Product | Yield (%) |

| 3-Cholestanyl phenyl selenide | Et3B | Cholestane | 99 |

| Tridecyl phenyl selenide | Et3B | Tridecane | 95 |

| 3-Cholestanyl phenyl telluride | Et3B | Cholestane | 98 |

| Tridecyl phenyl selenide | AIBN | Tridecane | 88 |

Reaction Conditions: Et3B initiator: substrate, this compound, Et3B, ethyl acetate, room temperature. AIBN initiator: substrate, this compound, AIBN, ethyl acetate, reflux. rsc.org

Role as a Diversified Radical Reagent in Organic Transformations

Radical Cyclization of O-Glycosides

This compound (Ph4Si2H2) has emerged as a valuable reagent in radical chemistry, particularly for the cyclization of O-glycosides to form bicyclic sugar structures. cdnsciencepub.comthieme-connect.deresearchgate.net This method serves as a less toxic and more stable alternative to traditional reagents like tributyltin hydride (Bu3SnH). The reaction is typically initiated by azobisisobutyronitrile (AIBN) in a solvent such as ethyl acetate and proceeds via a 5-exo radical cyclization pathway. researchgate.net

In a key study, various allylic 2-bromo or 2-phenylseleno-2-deoxysugars were treated with this compound and AIBN under reflux conditions. researchgate.net The reactions yielded the corresponding cis-fused 5-exo cyclized bicyclic sugars in moderate to good yields. A significant advantage of using Ph4Si2H2 is that it avoids the formation of simple reduction (debromination) byproducts, an issue often encountered with Bu3SnH that necessitates high dilution techniques. researchgate.net The stereoselectivity of the cyclization is generally high, consistently producing a cis-fused ring system, with no trans-fused or 6-endo cyclization products observed. researchgate.net

Table 1: Radical Cyclization of O-Glycosides Using this compound This table presents the outcomes of the radical cyclization of various O-glycoside substrates using this compound, as reported in the literature. The reaction yields the corresponding cis-fused 5-exo cyclized bicyclic sugar product.

| Substrate (Starting Material) | Product (Bicyclic Sugar) | Yield (%) |

| Allylic 2-bromo-2-deoxysugar (1a) | cis-fused 5-exo cyclized product (2a) | 75 |

| Allylic 2-bromo-2-deoxysugar (1b) | cis-fused 5-exo cyclized product (2b) | 68 |

| Allylic 2-phenylseleno-2-deoxysugar (1c) | cis-fused 5-exo cyclized product (2c) | 85 |

| Allylic 2-bromo-2-deoxysugar (1d) | cis-fused 5-exo cyclized product (2d) | 71 |

(Data sourced from J. Org. Chem., Vol. 65, No. 17, 2000, 5440-5442) researchgate.net

Generation and Configurational Stability of Disilanyl Radicals

The utility of this compound in radical reactions stems from its ability to act as a precursor to the diphenylsilyl radical (Ph2SiH•). This radical species is the key chain-carrying intermediate in the aforementioned cyclizations and other reductive processes. researchgate.netuvic.ca The Si-H bond in the generated radical can then be donated to an alkyl radical, propagating the radical chain.

This compound has been shown to be a highly effective reagent for initiating intramolecular free radical ipso-substitution, a reaction used to prepare biaryls from N-(2-bromoaryl)arenesulfonamides. researchgate.net In a comparative study, it was found to be more effective than other common radical reagents like diphenylsilane (B1312307), tributyltin hydride, and tris(trimethylsilyl)silane for this specific transformation. researchgate.net This highlights its efficiency in generating the necessary radical intermediates under thermal conditions (with AIBN). While detailed studies on the specific configurational stability of the 1,1,2,2-tetraphenyldisilan-1-yl radical are not extensively documented, research on related 1,2-diaryl-1,1,2,2-tetramethyldisilane cation radicals indicates that such species can be generated and characterized, though they react rapidly with nucleophiles. beilstein-journals.org The stereospecific outcomes in reactions involving chiral silanes suggest that radical processes at silicon centers can proceed with a high degree of predictability, although this is highly system-dependent. chemrxiv.org

Metal-Catalyzed Reactions Involving this compound

Silicon-Silicon Cross-Coupling Reactions

The formation of the silicon-silicon bond in this compound is prominently achieved through the catalytic dehydrogenative coupling of a precursor silane (B1218182). Specifically, diphenylsilane undergoes self-coupling in the presence of transition metal catalysts like diphenyltitanocene (Cp2TiPh2) or dimethylzirconocene to yield this compound. cdnsciencepub.comoup.comnii.ac.jp

In a typical reaction, heating diphenylsilane with a catalytic amount of Cp2TiPh2 at 110 °C results in the formation of this compound in high yield (e.g., 72%). oup.comnii.ac.jp Zirconocene-based catalysts are also effective for the coupling of secondary organosilanes to produce tetraorganodisilanes. cdnsciencepub.com This catalytic approach represents a significant alternative to classical Wurtz-type couplings of halosilanes with alkali metals. Furthermore, stereospecific silicon-silicon coupling reactions have been developed using chiral silylboranes, which react with chlorosilanes to form optically active disilanes with perfect stereoretention, demonstrating the versatility of metal-catalyzed Si-Si bond formation. chemrxiv.org

Catalytic Deuterium (B1214612) Exchange on Silanes

The silicon-hydride (Si-H) bonds present in this compound are susceptible to hydrogen-deuterium (H/D) exchange under catalytic conditions. jst.go.jp This reaction involves the replacement of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D2O), without altering the core structure of the molecule. nih.gov

The process is often facilitated by acid, base, or metal catalysts. nih.gov For silanes, transition metal complexes are commonly employed to activate the Si-H bond. acs.org For instance, the same catalytic systems that promote the dehydrogenative coupling of diphenylsilane can also facilitate deuterium exchange. jst.go.jp This labeling technique is a fundamental tool for mechanistic studies and for preparing deuterated internal standards for mass spectrometry. The exchange can be monitored using techniques like NMR spectroscopy, where the incorporation of deuterium alters the signal splitting patterns. nih.gov

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C double bond), is a major industrial process for creating carbon-silicon bonds. While this compound is not typically the primary reagent in these reactions, its formation as a minor byproduct has been observed in certain catalytic systems.

Specifically, during the hydrosilylation of terminal alkenes catalyzed by a scandium metalloligand-supported Ni(0) complex, this compound was identified as a minor product alongside the desired anti-Markovnikov hydrosilylated alkane. Its formation is attributed to the dehydrogenative self-coupling of the primary or secondary silane reagent (e.g., phenylsilane (B129415) or diphenylsilane) that is used in the main reaction. This side reaction highlights the multiple catalytic pathways that can be active and demonstrates the tendency of hydrosilanes to undergo Si-Si coupling under certain transition metal-catalyzed conditions.

Carbon-Silicon Bond-Forming Cross-Coupling

While direct palladium-catalyzed cross-coupling using this compound as the silicon source is not a commonly cited method, related disilane structures and its radical-generating capabilities are relevant in advanced bond-forming reactions.

Research has demonstrated that silicon-stereogenic disilanes can be used in transition-metal-catalyzed carbon-silicon bond-forming cross-coupling reactions with perfect enantiospecificity. chemrxiv.org This establishes the principle that the disilane moiety can be a viable component in C-Si coupling.

Separately, this compound has a well-established role in initiating intramolecular carbon-carbon bond formation through a radical-mediated pathway. In the synthesis of biaryls from N-(2-bromoaryl)arenesulfonamides, the disilane generates a silyl radical that abstracts the bromine atom, creating an aryl radical. researchgate.netjst.go.jp This aryl radical then undergoes an intramolecular ipso-substitution (a cyclization onto an adjacent aromatic ring), forming a new C-C bond and ultimately the biaryl product. researchgate.net Although this is not a direct C-Si bond-forming cross-coupling, it showcases a powerful synthetic application of the disilane that proceeds through a metal-free, radical-based cross-coupling mechanism. researchgate.net

Electrophilic and Nucleophilic Reactions

The silicon-silicon bond in this compound, while relatively stable, is susceptible to cleavage by both electrophilic and nucleophilic reagents. The phenyl groups attached to the silicon atoms influence the reactivity of the disilane, making it a valuable compound in various organic transformations. chemimpex.comcymitquimica.com

Nucleophilic Substitution Reactions (e.g., with Lithium Chloride)

Nucleophilic substitution reactions at the silicon center of this compound can be achieved, often following an initial electrophilic activation of a leaving group. A notable example involves the reaction with lithium chloride (LiCl) after treatment with a strong acid. nih.gov

A common strategy for the synthesis of chlorodisilanes involves the cleavage of a Si-Phenyl bond. For instance, this compound can be converted to 1,2-dichloro-1,2-diphenyldisilane. researchgate.netresearchgate.net This transformation is accomplished by first reacting the starting disilane with trifluoromethanesulfonic acid, which results in the electrophilic substitution of two phenyl groups to form a bistriflate intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with an excess of lithium chloride. The chloride ions act as nucleophiles, displacing the triflate groups to yield the desired 1,2-dichloro-1,2-diphenyldisilane. nih.govresearchgate.net

The general mechanism for nucleophilic substitution involves the attack of the nucleophile on the electrophilic silicon atom, leading to the displacement of a leaving group. ksu.edu.sabits-pilani.ac.in In the case of the bistriflate intermediate, the triflate anion is an excellent leaving group, facilitating the nucleophilic attack by the chloride ion.

A detailed synthetic procedure for a related compound, 1,2-dichloro-1,1,2,2-tetraethyldisilane, illustrates this two-step process. First, 1,1,2,2-tetraethyl-1,2-diphenyldisilane is reacted with two equivalents of trifluoromethanesulfonic acid to form the corresponding bistriflate. This is followed by an in-situ reaction with excess lithium chloride to achieve the nucleophilic substitution, yielding the dichlorodisilane. nih.gov

Interactive Data Table: Nucleophilic Substitution of a Disilane Derivative

| Reactant | Reagent 1 | Reagent 2 | Product | Yield |

| 1,1,2,2-Tetraethyl-1,2-diphenyldisilane | Trifluoromethanesulfonic acid (2 equiv.) | Lithium chloride (excess) | 1,2-Dichloro-1,1,2,2-tetraethyldisilane | Not specified |

| Hexaphenyldisilane (B72473) | Trifluoromethanesulfonic acid (2.1 equiv.) | Lithium Chloride (10 equiv.) | 1,2-Dichloro-1,1,2,2-tetraphenyldisilane | 83% |

Reactions with Strong Acids (e.g., Trifluoromethanesulfonic Acid)

Strong acids, such as trifluoromethanesulfonic acid (TfOH), are potent reagents for the electrophilic cleavage of the silicon-phenyl bond in phenyl-substituted silanes. nih.govmdpi.com This reaction is a key step in the functionalization of compounds like this compound. researchgate.net

When this compound is treated with trifluoromethanesulfonic acid, an electrophilic aromatic substitution occurs where a proton from the acid attacks one of the phenyl rings, leading to the cleavage of a silicon-carbon bond and the formation of a silyl triflate and benzene (B151609). The reaction can be controlled to replace one or more phenyl groups. For example, reacting hexaphenyldisilane with 2.1 equivalents of TfOH at low temperatures, followed by warming, leads to the formation of the corresponding bistriflate. nih.gov

The reactivity of phenyl groups towards electrophilic displacement by TfOH can differ based on the substituents on the silicon atom. This difference in reactivity allows for the partial replacement of phenyl groups. researchgate.netresearchgate.net The presence of a triflate group on a silicon atom strongly deactivates the remaining groups on that same silicon atom towards further reaction. However, this deactivating effect is much weaker when the triflate group is on an adjacent silicon atom. dtic.mil This principle enables the selective synthesis of partially substituted disilanes. researchgate.netresearchgate.net

Interactive Data Table: Reaction of Phenyl-Substituted Silanes with Trifluoromethanesulfonic Acid

| Starting Material | Equivalents of TfOH | Temperature | Product |

| Hexaphenyldisilane | 2.1 | -70 °C to RT | 1,2-Bis(trifluoromethanesulfonyloxy)-1,1,2,2-tetraphenyldisilane |

| Diphenyldimethylsilane | 1 | Room Temperature | Phenyldimethylsilyl triflate |

| Diphenyldimethylsilane | 2 | Room Temperature | Dimethylsilyl bis(trifluoromethanesulfonate) |

Photochemical Reactivity and Mechanisms

The photochemistry of phenyl-substituted disilanes, including this compound, is a rich area of study, revealing multiple reaction pathways and the formation of reactive intermediates. mdpi.comresearchgate.net

Photolysis Mechanisms of Phenyl-Substituted Disilanes

The direct irradiation of aryldisilanes in solution typically leads to the homolytic cleavage of the Si-Si bond, generating two silyl radicals. mdpi.comresearchgate.net These highly reactive species can then undergo a variety of subsequent reactions. The primary photochemical process for many phenylated disilanes is the scission of the silicon-silicon bond to yield silyl radicals. oup.com

For phenyl-substituted disilanes, the photolysis can proceed through several mechanistic pathways: oup.com

Silyl Radical Formation: The primary event is the homolysis of the Si-Si bond, creating a pair of silyl radicals. mdpi.com These radicals can then abstract atoms from the solvent or other molecules present. For example, photolysis of 1,2-di-tert-butyl-1,1,2,2-tetraphenyldisilane (B14279479) in chloroform (B151607) cleanly produces tert-butyldiphenylsilyl radicals, which are trapped by the solvent to give chloro-tert-butyldiphenylsilane in high yield. researchgate.net

Silene Formation: The initially formed silyl radicals can disproportionate and recombine to form silenes (compounds with a silicon-carbon double bond). mdpi.com

Silylene Generation: Another pathway involves the generation of silylenes (divalent silicon species). oup.com

The specific pathway followed can be influenced by the substituents on the disilane and the reaction conditions. Theoretical studies on the photolysis of methylpentaphenyldimetallanes suggest that the reaction initiates from the triplet excited state and proceeds through an intersystem crossing to the singlet ground state, leading to the formation of radical pairs. mdpi.com

Photochemical Rearrangements (e.g., Silyl Migration)

Photochemical excitation of phenyl-substituted disilanes can also induce rearrangements, most notably 1,3-silyl migrations. mdpi.combaranlab.org In this type of rearrangement, a silyl group migrates from one silicon atom to an ortho-position of a phenyl ring on the adjacent silicon atom. This process leads to the formation of a silene intermediate. mdpi.com

Research has provided direct evidence for a concerted 1,3-silyl shift to an ortho-carbon of the phenyl ring during the photolysis of certain diethyl-dimethyldiphenyldisilanes. mdpi.com While specific studies focusing solely on the photochemical silyl migration in this compound are not detailed in the provided context, the general mechanism is well-established for aryldisilanes. The photolysis of aryldisilanes in the presence of trapping agents like olefins has been shown to yield products consistent with the formation of silicon-carbon double-bonded intermediates arising from such rearrangements. iupac.org

Selectivity and Stereoselectivity in Reactions

Reactions involving this compound can exhibit notable selectivity and stereoselectivity, which are crucial for its application in organic synthesis. researchgate.netdatapdf.com A stereoselective reaction is one where one stereoisomer is formed or consumed preferentially over all other possibilities. stereoelectronics.org

In radical cyclization reactions, this compound has been used as a less toxic and stable alternative to reagents like tributyltin hydride. datapdf.com For example, the radical cyclization of allylic 2-bromo-2-deoxysugars mediated by this compound proceeds via a 5-exo pathway to give cis-fused bicyclic sugars in moderate to good yields. datapdf.comacs.org Importantly, the trans-fused product and the 6-endo cyclization product were not observed, demonstrating high regioselectivity. In some cases, stereoselectivity at the newly formed chiral center was also observed. datapdf.com

The stereochemical outcome of reactions involving chiral organosilicon compounds is of significant interest. For instance, the reaction of chiral disilanes with lithium metal to generate chiral silyllithiums has been shown to proceed with retention of configuration. chemrxiv.org This demonstrates that reactions at the silicon center can be highly stereospecific.

Furthermore, stereoselective radical 1,5-phenyl transfer from silicon to carbon has been reported, with diastereoselectivities of up to 11:1 being achieved. researchgate.net This highlights the potential for controlling stereochemistry in reactions involving the migration of phenyl groups from a silicon atom.

Interactive Data Table: Stereoselectivity in Radical Cyclization using this compound

| Substrate (Allylic 2-bromo-2-deoxysugar) | Product (cis-fused bicyclic sugar) | Yield | Diastereomeric Ratio (at C3) |

| Compound 1a | Compound 2a | 75% | - |

| Compound 1d | Compound 2d | 70% | 8:1 |

| Compound 1e | Compound 2e | 65% | 1:1 |

| Compound 1f | Compound 2f | 68% | 1:1.2 |

| Compound 1g | Compound 2g | 62% | 1:1.2 |

Data adapted from a study on radical cyclization of O-glycosides. datapdf.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of 1,1,2,2-tetraphenyldisilane by probing the magnetic properties of its constituent ¹H, ¹³C, and ²⁹Si nuclei.

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, which has the structure (C₆H₅)₂HSi-SiH(C₆H₅)₂, two distinct types of proton signals are expected: those from the phenyl (C₆H₅) groups and those from the silicon hydride (Si-H) moieties.

The twenty protons on the four phenyl rings are expected to resonate in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the complex coupling between ortho, meta, and para protons, these signals would likely appear as a series of overlapping multiplets. The total integration of this region would correspond to 20 protons.

The two protons directly bonded to the silicon atoms (Si-H) would give rise to a distinct signal. These silicon-hydride protons are expected to appear further upfield, generally in the range of 4.0 to 6.0 ppm. Due to the magnetic equivalence of the two Si-H protons in the symmetrical structure, they would likely appear as a single signal, likely a singlet. The integration of this signal would correspond to 2 protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Integration | Assignment |

| ~ 7.0 - 8.0 | Multiplet (m) | 20H | Aromatic protons (Ar-H) |

| ~ 4.0 - 6.0 | Singlet (s) | 2H | Silicon hydride protons (Si-H) |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In this compound, all carbon atoms are part of the phenyl rings. Due to the molecule's symmetry, the four phenyl groups are chemically equivalent. Within each phenyl group, there are four distinct carbon environments:

The ipso-carbon, directly attached to the silicon atom.

The two ortho-carbons.

The two meta-carbons.

The single para-carbon.

Consequently, a total of four signals in the aromatic region (typically 120-140 ppm) would be anticipated in the proton-decoupled ¹³C NMR spectrum. The ipso-carbon often shows a distinct chemical shift compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) Range (ppm) | Assignment |

| ~ 130 - 140 | Aromatic C (ipso, C-Si) |

| ~ 125 - 135 | Aromatic C (ortho, meta, para) |

²⁹Si NMR is a powerful technique for directly probing the silicon atoms. Since the two silicon atoms in this compound are in identical chemical environments, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum. The chemical shift for silicon atoms in disilanes can vary, but for a structure with phenyl and hydrogen substituents, the peak is expected to be in a characteristic region for such compounds. In a proton-coupled spectrum, this signal would be split into a triplet by the two adjacent Si-H protons, confirming the H-Si-Si-H connectivity, although proton-decoupled spectra are more common for simplifying the analysis.

Table 3: Predicted ²⁹Si NMR Spectral Data for this compound

| Chemical Shift (δ) Range (ppm) | Predicted Multiplicity (Decoupled) | Assignment |

| Characteristic Disilane (B73854) Region | Singlet (s) | Si-Si |

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by measuring its mass with very high precision (typically to four or more decimal places). For this compound, HRMS would be used to detect the molecular ion ([M]⁺ or a protonated/adduct ion like [M+H]⁺). The experimentally measured mass would be compared to the theoretical exact mass calculated for the formula C₂₄H₂₂Si₂. A close match between these values provides strong evidence for the correct elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₂₄H₂₂Si₂ | 366.1257 |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, the following fragmentation pathways would be expected:

Si-Si Bond Cleavage: A primary and highly likely fragmentation event would be the cleavage of the relatively weak Si-Si bond, leading to a prominent ion corresponding to the [SiH(C₆H₅)₂]⁺ fragment (m/z = 183).

Loss of Phenyl Groups: The molecular ion ([M]⁺) at m/z 366 would be observed. Subsequent fragmentation would likely involve the loss of one or more phenyl groups (C₆H₅, 77 Da), leading to ions such as [M - C₆H₅]⁺.

Rearrangements: Silicon-containing fragments are known to undergo rearrangements, which could lead to a variety of other smaller fragment ions.

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the diphenylsilyl units and the disilane core.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. For this compound, these techniques are particularly useful for identifying characteristic functional groups and understanding its conformational landscape.

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules, particularly non-polar bonds like the silicon-silicon (Si-Si) bond. The internal rotation around this Si-Si bond in this compound can give rise to different rotational isomers (rotamers), such as the anti (staggered) and gauche (skewed) conformations. These conformers have distinct symmetries and, consequently, different Raman spectral signatures.

Due to the significant steric hindrance imposed by the four bulky phenyl groups, the anti conformation, where the phenyl groups are maximally separated, is expected to be the most stable and predominant isomer. While specific Raman studies detailing the rotational isomerism of this compound are not extensively documented, analysis of related phenyl-substituted compounds allows for the prediction of its characteristic spectral features. nih.gov The spectrum would be dominated by vibrations of the phenyl rings and the Si-phenyl and Si-Si bonds.

Table 1: Expected Characteristic Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Phenyl Ring Breathing | ~1000 | Symmetric in-plane stretching of the C-C bonds in the phenyl ring. nih.gov |

| Si-Ph Stretch | 450 - 600 | Stretching vibration of the silicon-phenyl bond. |

| Si-Si Stretch | 350 - 500 | Stretching vibration of the disilane backbone. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. It is particularly sensitive to polar bonds and provides a complementary "fingerprint" to Raman spectroscopy for molecular identification. The IR spectrum of this compound is characterized by the distinct absorption bands of the phenyl groups and the silicon-phenyl bond.

The assignments for the fundamental vibrations of monosubstituted benzene (B151609) ring systems provide a reliable basis for interpreting the spectrum. nih.gov The spectra of phenyl compounds of Group IVb elements, such as silicon, show consistent patterns, with certain vibrations being sensitive to the substituent atom.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 1585 - 1600 | Aromatic C=C Ring Stretch | Medium |

| 1400 - 1500 | Aromatic C=C Ring Stretch | Strong |

| 1000 - 1250 | Aromatic C-H In-plane Bending | Medium |

| ~1100 | Si-Ph Stretch | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by examining transitions between different electronic energy levels, typically induced by the absorption of ultraviolet (UV) or visible light.

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic transitions within its four phenyl chromophores. A key feature of phenyl-substituted disilanes is the electronic interaction, known as σ-π conjugation, between the σ-electrons of the Si-Si bond and the π-electrons of the aromatic rings. This conjugation lowers the energy of the relevant molecular orbitals, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-silylated aromatic compounds like benzene.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the phenyl rings. researchgate.netresearchgate.net Core excitation spectroscopy on related compounds like hexaphenyldisilane (B72473) has identified transitions where a core electron is excited into π* orbitals delocalized across the Si-C(phenyl) bond. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Approximate λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* | 250 - 280 | Primary absorption band of the phenyl chromophores, red-shifted by σ-π conjugation. |

Upon photoexcitation, these molecules can relax to the ground state by emitting photons (fluorescence). The emission is often from an excited state that may involve charge transfer character between the Si-Si sigma system and the phenyl π systems. researchgate.net Studies on other luminescent tetraphenylethylene (B103901) derivatives show that the emission properties can be significantly influenced by the molecular environment, such as solvent polarity and aggregation state. researchgate.netnih.gov

Table 4: Illustrative Photoluminescence Data for a Related Tetraphenyl-Substituted System

| Compound System | Excitation λ (nm) | Emission λ (nm) | Solvent |

|---|---|---|---|

| Tetraphenyl-substituted stilbeno-ethylene | 340 | ~450 - 550 | THF |

Data is illustrative and based on a related class of compounds to indicate potential emission ranges. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. While the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related, sterically crowded disilanes provides a strong basis for predicting its solid-state conformation.

To minimize the severe steric repulsion between the four large phenyl groups, the molecule is expected to adopt a staggered, or anti, conformation around the central Si-Si bond. This arrangement places the Ph₂Si- groups in a trans-like orientation, maximizing the distance between the substituents on adjacent silicon atoms. The Si-Si bond length is anticipated to be within the typical range for such bonds, approximately 2.34 - 2.36 Å.

Table 5: Representative Crystallographic Data from a Structurally Similar Disilane

| Parameter | Value |

|---|---|

| Compound Source | 1,1,2,2-tetramethyl-1,2-bis(tetramethylcyclopentadienyl)disilane |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Si-Si Bond Length | 2.3444(4) Å |

| C-Si-Si-C Torsion Angle | -179.0(5)° (trans conformation) |

This data is from a related sterically hindered disilane and serves as a predictive model for the conformation of this compound.

Single Crystal X-ray Crystallography for Molecular Structure Determination

A detailed analysis of the molecular structure of this compound through single-crystal X-ray crystallography could not be compiled. A thorough search of scientific databases did not yield specific crystallographic data, such as unit cell dimensions, bond lengths, bond angles, and torsion angles for this compound.

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) Studies

Information regarding the electrochemical behavior of this compound from cyclic voltammetry studies is not available in the reviewed literature. Consequently, a data table summarizing key electrochemical parameters, including oxidation and reduction potentials, could not be generated.

Theoretical and Computational Chemistry Investigations of 1,1,2,2 Tetraphenyldisilane

Computational Insights into Reactivity and Mechanisms

Computational chemistry offers a window into the dynamic processes of chemical reactions involving 1,1,2,2-tetraphenyldisilane. By modeling the interactions between atoms and electrons, researchers can map out the energetic landscapes of reactions and identify the key structures that govern the transformation from reactants to products.

The photolysis of organodisilanes is a process of significant interest, often leading to the formation of reactive silyl (B83357) radicals. Computational studies on model compounds, such as methylpentaphenyldisilane, have been instrumental in elucidating the mechanistic pathways of this photoreaction. mdpi.comnih.gov These theoretical investigations suggest that upon photoexcitation, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). Subsequently, intersystem crossing to a triplet state (T₁) can occur, which is often the precursor to the cleavage of the Si-Si bond. mdpi.comnih.gov

The potential energy surface (PES) for the Si-Si bond homolysis can be mapped computationally, typically using methods like Density Functional Theory (DFT). mdpi.comresearchgate.net The PES illustrates the change in energy as a function of the Si-Si bond distance. For the photolysis of a model aryldisilane, the calculations show that as the Si-Si bond is elongated in the triplet state, the energy of the system increases to a transition state, after which it leads to the formation of two silyl radicals. mdpi.comnih.gov The dissociation is often found to be a barrierless process on the excited state surface, indicating a highly efficient bond-breaking event upon absorption of light. aps.org

A representative model for the photolytic cleavage of the Si-Si bond in an aryldisilane, based on computational studies of related compounds, can be summarized by the following pathway:

Reactant (S₀) + hν → Franck-Condon State → Triplet State (T₁) → Transition State (TS) → Silyl Radicals

The energy profile for such a process, while not specifically calculated for this compound in the available literature, can be conceptualized based on studies of similar molecules. mdpi.comnih.gov

Radical reactions are a cornerstone of organosilicon chemistry, and this compound can serve as a source of silyl radicals. nih.govmdpi.com Computational chemistry is crucial for identifying and characterizing the fleeting transition states and radical intermediates that are formed during these reactions. researchgate.net Methods such as DFT can be employed to locate the geometry of these species and calculate their energies and vibrational frequencies, which confirms their nature as either minima (intermediates) or first-order saddle points (transition states) on the potential energy surface. researchgate.net

In the context of radical reactions initiated by this compound, the primary intermediate would be the diphenylsilyl radical (Ph₂SiH•). Further reactions of this radical, for instance, with alkyl halides, would proceed through a transition state where the new bond is forming and the old bond is breaking. The characterization of these transition states provides critical information about the reaction kinetics and selectivity.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide detailed insights into its Nuclear Magnetic Resonance (NMR), electronic absorption, and emission spectra.

NMR spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts, particularly for nuclei like ¹H and ²⁹Si, can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure. The ²⁹Si nucleus, with its wide chemical shift range, is especially sensitive to the local chemical environment. manchester.ac.uk

The calculation of NMR chemical shifts is typically performed using DFT methods, often in conjunction with specialized basis sets and methods like the Gauge-Including Atomic Orbital (GIAO) method. manchester.ac.ukresearchgate.net The accuracy of these calculations can be influenced by factors such as the choice of the functional, the basis set, and the inclusion of solvent effects. manchester.ac.uk For silyl anions, which are related to the radical intermediates, DFT calculations have been shown to provide good agreement with experimental ²⁹Si NMR data. manchester.ac.uk

Below is an illustrative table of how calculated ²⁹Si NMR chemical shifts for related silyl compounds compare with experimental values, demonstrating the utility of computational methods.

| Compound | Experimental δ(²⁹Si) (ppm) | Calculated δ(²⁹Si) (ppm) | Methodology |

|---|---|---|---|

| [Mg(Si)] | -235.5 | -230.1 | PBE0 |

| [Ca(Si)] | -209.3 | -214.7 | PBE0 |

| [Yb(Si*)] | -250.7 | -256.3 | PBE0 |

Table 1: Comparison of experimental and calculated ²⁹Si NMR chemical shifts for representative metal-silanide complexes (Si* represents a bulky silyl ligand). Data adapted from a study on s- and f-block metal(II)-silanide bond covalency. manchester.ac.uk

The electronic absorption and emission spectra of this compound are governed by electronic transitions involving the Si-Si σ bond and the phenyl π systems. Time-dependent DFT (TD-DFT) is the most common method for simulating these spectra. researchgate.netrespectprogram.orgdergipark.org.trsharif.edu These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the transitions, which relate to the intensity of the spectral bands. researchgate.net

For oligosilanes, the lowest energy electronic transitions are typically of σ → σ* character, localized on the Si-Si bond framework. mdpi.comacs.org The presence of phenyl groups introduces the possibility of σ-π conjugation, leading to more complex spectra with contributions from π → π* and charge-transfer transitions. acs.org Computational studies on related aryldisilanes and oligosilanes show that TD-DFT can successfully model the observed UV-Vis spectra and provide assignments for the electronic transitions. acs.orgchinesechemsoc.org For instance, in oligosilanyl-bridged biscarbazoles, the efficient σ–π conjugation leads to a bathochromic (red) shift in the absorption spectra. acs.org The photolysis of aryldisilanes can lead to the formation of disilenes, such as tetraphenyldisilene, which has been detected by its characteristic UV-Vis absorption bands. researchgate.net

An illustrative table showing the kind of data obtained from TD-DFT calculations for related systems is provided below.

| Compound/System | Calculated λmax (nm) | Transition Character | Computational Method |

|---|---|---|---|

| Model Aryldisilane | ~250-300 | σ(Si-Si) → σ(Si-Si) | TD-DFT |

| Oligosilanyl-bridged Biscarbazole (n=2) | ~350 | σ-π conjugation related | TD-DFT |

| Tetraphenyldisilene | 290, 370, 460 | π(Si=Si) → π(Si=Si) | Laser Flash Photolysis |

Table 2: Representative electronic absorption data for aryldisilanes and related compounds from experimental and computational studies. mdpi.comacs.orgresearchgate.net

Advanced Theoretical Models for Understanding σ-Conjugation and Si-Si Bonding

The concept of σ-conjugation, or the delocalization of electrons through a chain of sigma bonds, is fundamental to understanding the electronic properties of polysilanes. Advanced theoretical models have been developed to describe this phenomenon and its consequences for the Si-Si bond in molecules like this compound.

One such model is the "Ladder C" model, which provides a simplified yet powerful framework for understanding the electronic structure of polysilane chains. acs.orgresearchgate.net This model considers the interactions between adjacent Si-Si σ and σ* orbitals, as well as interactions with pendant groups. It successfully explains the conformational dependence of the electronic properties of oligosilanes. acs.org

DFT calculations have been extensively used to investigate the nature of the Si-Si bond. arxiv.org These studies can quantify the bond order, electron density distribution, and the energies of the molecular orbitals involved in bonding. For instance, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding in terms of localized orbitals, revealing the extent of σ-conjugation and hyperconjugation. arxiv.org In systems with Si-Si bonds, computational studies have shown that the HOMO is often a σ-bonding orbital, and the LUMO is the corresponding σ*-antibonding orbital. The energy gap between these orbitals is a key factor determining the electronic and photophysical properties of the molecule. mdpi.comnih.gov

The presence of phenyl groups on the silicon atoms in this compound allows for σ-π conjugation, where the Si-Si σ-bonding electrons can interact with the π-electron systems of the aromatic rings. This interaction can influence the geometry of the molecule, the Si-Si bond length, and the electronic spectra. acs.orgchinesechemsoc.org Theoretical models can predict the preferred conformations for maximizing this conjugation, which often involves specific dihedral angles between the Si-Si bond and the phenyl rings. acs.org

Applications and Research Frontiers in Materials Science and Organic Synthesis

Precursors for Advanced Silicon-Based Materials

The Si-Si bond in 1,1,2,2-tetraphenyldisilane provides a reactive site that can be cleaved to form silyl (B83357) radicals or other silicon-based intermediates, making it a versatile precursor for a range of silicon-containing materials.

Synthesis of Silicon-Containing Polymers and Ceramics

This compound is utilized as a precursor for creating advanced silicon-containing polymers and ceramics. cymitquimica.comthieme-connect.de These materials are valued for their thermal and mechanical properties. The synthesis often involves the polymerization of the disilane (B73854), which can lead to polymers with Si-Si bonds integrated into their backbones. uvic.ca For instance, a related compound, 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (B73986), is noted for its role in synthesizing silicone polymers and composites, where it enhances mechanical properties and thermal stability. chemimpex.com

The conversion of these silicon-based polymers into ceramics is typically achieved through pyrolysis. This high-temperature process in an inert atmosphere transforms the polymer into a ceramic material, such as silicon carbide or silicon carbonitride, with the final composition influenced by the precursor's structure and the pyrolysis conditions. dtic.milnih.gov The development of such preceramic polymers is a significant area of materials chemistry, aiming to produce ceramics with specific properties for high-temperature applications. dtic.milnih.gov

Fabrication of Silicon-Based Nanostructures

In the field of nanotechnology, organosilicon compounds are crucial for the fabrication of silicon-based nanostructures. chemimpex.comchemimpex.com While direct use of this compound is an area of ongoing research, its derivatives and similar compounds serve as precursors in these processes. chemimpex.comchemimpex.com The fabrication of silicon nanostructures, such as nanopillars and "black silicon," can be achieved through techniques like reactive ion etching of silicon wafers. nih.govresearchgate.net These methods create high-aspect-ratio structures that are then often coated with metals like gold for applications in surface-enhanced Raman spectroscopy (SERS). nih.gov The role of the silicon precursor in such contexts is to provide the fundamental silicon building blocks in a controlled manner, enabling the growth of structures with tailored functionalities. chemimpex.commdpi.com

Chemical Vapor Deposition (CVD) for Silicon Carbide Films

This compound has been specifically studied as a single-source precursor for the deposition of silicon carbide (SiC) thin films via Chemical Vapor Deposition (CVD). researchgate.netchem960.comrsc.org The suitability of a precursor for CVD depends on properties like thermal stability, vapor pressure, and decomposition behavior. Research has shown that this compound (abbreviated as TPDS) is a candidate for depositing nanocrystalline SiC films at lower temperatures. researchgate.netrsc.org

In one study, the thermal properties of several organosilanes, including TPDS, were evaluated. rsc.org The data gathered helps in determining the ideal conditions for the CVD process.

| Property | Value for this compound (TPDS) | Significance for CVD |

| Enthalpy of Vaporization (ΔvH°) | 75.8 ± 0.6 kJ mol⁻¹ | Indicates the energy required to transform the precursor into a gaseous state for transport into the CVD reactor. rsc.org |

| Decomposition Temperature | Not specified, but suitable for low-temp deposition | A lower decomposition temperature allows for film deposition on substrates that cannot withstand high heat. researchgate.net |

| Purity of Precursor | Halogen-free | The use of a halogen-free precursor like TPDS is advantageous as it avoids the incorporation of halogen impurities into the SiC film. rsc.org |

The CVD process using such precursors can be enhanced by plasma, such as in plasma-assisted liquid injection CVD (PA-LICVD), to deposit uniform and thick films at temperatures around 673-773 K. researchgate.net The resulting SiC films have applications as hard coatings with excellent resistance to wear and high-temperature corrosion. ucr.edu

Reagents in Complex Organic Synthesis

Beyond materials science, this compound is a versatile reagent in organic chemistry, enabling specific chemical transformations. cymitquimica.com

Functionalization of Organic Molecules

This compound is particularly useful for the functionalization of organic molecules, especially in deoxygenation reactions. acs.org It can be used for the deoxygenative functionalization of hydroxyl groups in alcohols through the formation of xanthate intermediates. acs.org This process allows for the replacement of a hydroxyl group with other functional groups, a key transformation in the synthesis of complex natural products and pharmaceuticals. The compound also serves as a reagent for the introduction of organosilicon groups into molecules. cymitquimica.com

Formation of Complex Molecular Structures

The compound has been employed in synthetic strategies that build complex molecular architectures. It is used as a radical reagent in the cyclization of O-glycosides to prepare bicyclic sugars, demonstrating its utility in carbohydrate chemistry. acs.org Furthermore, this compound facilitates the preparation of biaryls through intramolecular free-radical ipso-substitution reactions. jst.go.jp These applications highlight its role in forming carbon-carbon bonds and intricate ring systems, which are fundamental steps in the synthesis of complex organic targets. acs.orgjst.go.jp

Role in Optoelectronic and Photofunctional Materials

The unique electronic and structural properties of the silicon-silicon bond in disilanes, particularly in this compound and its derivatives, have positioned them as key components in the development of advanced optoelectronic and photofunctional materials. nih.govrsc.org The interaction between the Si-Si σ-orbitals and the π-orbitals of aromatic substituents, known as σ-π conjugation, is fundamental to these applications. rsc.orgresearchgate.net

The introduction of a disilane bridge, such as the one in this compound, into π-conjugated systems is a powerful strategy for modulating their optoelectronic properties. researchgate.netgoogle.com This is due to several key features of the Si-Si bond, including σ-electron delocalization and a HOMO energy level comparable to that of many π-systems, which facilitates strong σ-π conjugation. rsc.org This conjugation effectively extends the electron delocalization of the π-system, influencing the material's electronic and photophysical characteristics. researchgate.net

The photophysical properties of these σ-π conjugated systems are highly dependent on the molecular conformation, specifically the torsion angles between the Si-Si bond and the aromatic rings. rsc.org By synthetically controlling the structure, it is possible to fine-tune these properties for specific applications. rsc.org For example, introducing a Si-Si bond into certain fluorescent molecules has been shown to red-shift their absorption spectra, indicating an expansion of the conjugated system. researchgate.net This approach allows for the precise design of materials with tailored absorption and emission characteristics. rsc.orgresearchgate.net

Disilane-bridged molecules, including derivatives of this compound, are promising candidates for the development of solid-state emitters and luminescent materials. nih.govrsc.org A significant challenge in the design of such materials is the phenomenon of aggregation-caused quenching (ACQ), where emission is reduced in the solid state due to intermolecular π-π stacking. The bulky nature of the disilane moiety and its tetrahedral geometry help to sterically hinder these intermolecular interactions, thus preserving or even enhancing emission in the solid state. tcichemicals.comnorthwestern.edu

Donor-acceptor-donor (D-A-D) and acceptor-donor-acceptor (A-D-A) chromophores linked by disilane bridges have been shown to exhibit strong solid-state emission with high quantum yields. researchgate.net The disilane linker facilitates intramolecular charge transfer (ICT) while preventing quenching, leading to bright luminescence. northwestern.educymitquimica.com For example, certain disilane-linked D-A-D molecules have demonstrated high fluorescence quantum yields in the solid state. northwestern.educymitquimica.com The emission color and efficiency can be tuned by modifying the donor and acceptor moieties, as well as the substituents on the silicon atoms. cymitquimica.com

The following table presents the photophysical data for selected disilane-bridged luminescent compounds.

Table 2: Photophysical Properties of Disilane-Bridged Emitters

| Compound Type | Emission Wavelength (λem) | Quantum Yield (Φ) (Solid State) |

|---|---|---|

| Dinuclear Copper(I) Complex with Disilane-bridged ligand | 519 nm (yellow-green) | 0.60 |

| Octanuclear Copper(I) Complex with Disilane-bridged ligand | 478 nm (blue) | 0.04 |

| Disilane-linked D-A-D Thiophene Compound | Blue to Green Fluorescence | 0.17 |

Data sourced from multiple studies. tcichemicals.comcymitquimica.com

The unique electronic structure of disilane-bridged molecules makes them promising candidates for non-linear optical (NLO) materials. nih.govrsc.orgresearchgate.net NLO materials exhibit changes in their optical properties, such as refractive index or wavelength conversion, in response to high-intensity light, which is crucial for applications in photonics and optoelectronics. tcichemicals.com The σ-electron delocalization along the Si-Si bond in disilane derivatives can give rise to significant NLO properties. rsc.org

Donor-acceptor molecules bridged by a disilane unit have been specifically designed to create NLO materials. rsc.org The Si-Si bridge can mediate intramolecular charge transfer between the donor and acceptor moieties, a key mechanism for generating a large NLO response. rsc.org Research on tetraphenylethylene (B103901) (TPE) derivatives incorporating a disilane bridge has shown that these molecules exhibit intense NLO properties, specifically reverse saturable absorbance (RSA), which is important for optical power limiting applications. rsc.org These materials have the added advantage of maintaining high transparency in the visible region, as the σ-π interaction has a relatively minor effect on the linear absorption properties of the parent chromophore. rsc.org

Stimuli-responsive materials, which change their properties in response to external stimuli such as light, temperature, or mechanical force, are a key area of materials science research. nih.gov Disilane-bridged compounds have been identified as a promising class of stimuli-responsive materials. nih.govrsc.orgresearchgate.net The flexible yet stable nature of the Si-Si bond allows for conformational changes in response to external stimuli, leading to alterations in the material's photophysical properties. nih.gov

The Si-Si σ-bond is crucial for the formation of stimuli-responsive soft crystalline materials. nih.gov The ability of the disilane bridge to influence molecular packing and conformation makes it possible to design materials that exhibit, for example, changes in fluorescence upon mechanical stress (mechanofluorochromism) or temperature changes (thermochromism). The incorporation of disilane units can lead to enhanced fluorescence, high solubility, and crystallinity, all of which are desirable properties for the development of advanced functional materials that can respond to their environment. nih.gov

Surface Modification and Composite Materials Research

In the context of composite materials, organosilanes can act as coupling agents, improving the interface between organic polymers and inorganic fillers. This leads to materials with enhanced mechanical properties, thermal stability, and durability. chemimpex.com The phenyl groups in this compound contribute to its compatibility with organic resins, while the silane (B1218182) core can interact with inorganic surfaces. Furthermore, derivatives of this compound, such as 1,2-dimethyl-1,1,2,2-tetraphenyldisilane, are used as precursors for high-performance coatings and sealants, particularly in the electronics and automotive industries, due to their exceptional thermal and chemical resistance. chemimpex.com Research in nanotechnology also utilizes these compounds for the fabrication of silicon-based nanostructures and for modifying surfaces to improve adhesion in composite materials. chemimpex.com

Additionally, silicon-containing compounds, including disilanes, have been investigated as additives in nonaqueous electrolytic solutions for batteries to form protective films on electrodes. google.com

Enhancing Adhesion and Surface Properties

This compound serves as a crucial intermediate in the creation of functionalized silanes, which are vital for improving adhesion and modifying surface properties in various industrial contexts. chemimpex.com The presence of hydrophobic phenyl groups contributes to its utility in treatments designed to alter surface characteristics. cymitquimica.com